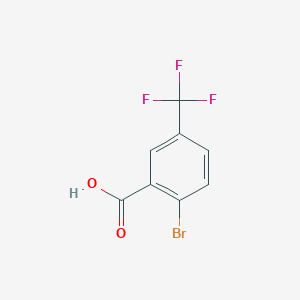

2-Bromo-5-(trifluoromethyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBQGRPKXYIJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570629 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-56-3 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Bromo 5 Trifluoromethyl Benzoic Acid

Precursor-Based Synthetic Routes

The synthesis of 2-bromo-5-(trifluoromethyl)benzoic acid can be approached from various precursors, each requiring a specific strategy to install the three functional groups with the correct regiochemistry.

Bromination Strategies for Trifluoromethyl-Substituted Benzoic Acids

A logical precursor for the target molecule is 3-(trifluoromethyl)benzoic acid. The synthesis would require a regioselective bromination at the C-2 position. However, this transformation is challenging due to the directing effects of the substituents. Both the carboxylic acid (-COOH) and the trifluoromethyl (-CF₃) groups are electron-withdrawing and act as meta-directors in electrophilic aromatic substitution. Consequently, direct bromination of 3-(trifluoromethyl)benzoic acid with an electrophilic bromine source (e.g., Br₂ with a Lewis acid) would preferentially occur at the C-5 position, which is meta to both groups, rather than the sterically hindered and electronically deactivated C-2 position.

To overcome this inherent regioselectivity, advanced strategies such as directed ortho-metalation could be employed. This involves the deprotonation of the position ortho to a directing group using a strong organolithium base, followed by quenching the resulting aryllithium species with an electrophilic bromine source. While the carboxylate group can act as a directing group, studies have shown that its directing power is not always sufficient to overcome the influence of other substituents, and its effectiveness in combination with a meta-trifluoromethyl group can be limited. rsc.orgsemanticscholar.org Therefore, achieving selective bromination at the C-2 position of 3-(trifluoromethyl)benzoic acid remains a synthetic challenge requiring specialized, non-standard methodologies.

Trifluoromethylation Approaches to Bromo-Substituted Benzoic Acids

An alternative synthetic pathway starts with a bromo-substituted benzoic acid, such as 2-bromobenzoic acid, and introduces the trifluoromethyl group at the C-5 position. Modern trifluoromethylation reactions have become a powerful tool in organic synthesis. Copper-catalyzed methods, often employing trifluoromethylating agents like (trifluoromethyl)trimethylsilane (TMSCF₃), are widely used for the trifluoromethylation of aryl halides. nih.govbeilstein-journals.orgdoaj.org

This approach involves the reaction of an aryl bromide with a copper(I) source and a suitable trifluoromethylating reagent. The reaction proceeds through a proposed Cu-CF₃ intermediate which then engages in a coupling process with the aryl bromide. While highly effective for many substrates, the application of this method to 2-bromobenzoic acid would need to control the regioselectivity, as positions C-3, C-4, and C-5 are all potentially reactive. The electronic and steric environment of the starting material would heavily influence the outcome.

| Aryl Bromide | CF₃ Source | Catalyst/Mediator | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Generic Aryl Bromide | TMSCF₃ / KF | CuI | NMP | 80 °C | Variable | General Method |

| Generic Aryl Bromide | NaSO₂CF₃ (Langlois' Reagent) | Cu(I) / TBHP | DCM/H₂O | RT | Variable | General Method |

| Generic Aryl Iodide | Togni's Reagent | CuCl | DMF | RT | Variable | General Method beilstein-journals.org |

NMP: N-Methyl-2-pyrrolidone, TBHP: tert-Butyl hydroperoxide, DCM: Dichloromethane, DMF: Dimethylformamide, RT: Room Temperature.

Carboxylation Protocols for Bromo-Trifluoromethylated Arene Precursors

The most widely reported and efficient synthesis of this compound starts from the commercially available precursor 1-bromo-4-(trifluoromethyl)benzene. This method utilizes a directed ortho-metalation followed by carboxylation. The bromine atom serves as the directing group for the deprotonation at the adjacent C-2 position.

The process involves treating 1-bromo-4-(trifluoromethyl)benzene with a strong base, typically n-butyllithium (n-BuLi), in the presence of a ligand like 2,2,6,6-tetramethylpiperidine (TMP) at very low temperatures (-100 °C). This generates a highly reactive aryllithium intermediate specifically at the C-2 position. This intermediate is then quenched with solid carbon dioxide (dry ice), which acts as the electrophile. A subsequent acidic workup protonates the resulting carboxylate to yield the final product, this compound. guidechem.com

| Precursor | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1-Bromo-4-(trifluoromethyl)benzene | 1. n-BuLi, 2,2,6,6-Tetramethylpiperidine 2. CO₂ (dry ice) 3. HCl (aq) | THF | -100 °C to RT | ~32% | guidechem.com |

n-BuLi: n-Butyllithium, THF: Tetrahydrofuran, RT: Room Temperature.

Modern Catalytic and Organometallic Approaches

The bromine atom in this compound serves as a versatile handle for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. For these reactions, the carboxylic acid group is often converted to an ester (e.g., a methyl or ethyl ester) to prevent interference from the acidic proton.

Palladium-Catalyzed C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. This compound and its derivatives are excellent substrates for these reactions.

C-C Bond Formation (Suzuki-Miyaura Coupling): The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound. The reaction of methyl 2-bromo-5-(trifluoromethyl)benzoate with various aryl or vinyl boronic acids, catalyzed by a palladium(0) complex with a suitable phosphine ligand (e.g., SPhos, XPhos) and a base, would yield biaryl or styrenyl derivatives, respectively. acs.orgnih.gov

C-N Bond Formation (Buchwald-Hartwig Amination): This reaction forms a bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgwikipedia.org The coupling of methyl 2-bromo-5-(trifluoromethyl)benzoate with primary or secondary amines, using a palladium catalyst, a bulky phosphine ligand, and a strong base (e.g., sodium tert-butoxide), provides access to a wide range of N-aryl aniline and related derivatives.

C-O Bond Formation (Buchwald-Hartwig Etherification): A variation of the amination reaction allows for the formation of diaryl ethers by coupling aryl halides with phenols. This reaction typically requires similar catalytic systems to the C-N coupling.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) |

|---|---|---|---|---|

| Suzuki-Miyaura (C-C) | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O |

| Buchwald-Hartwig (C-N) | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene |

| Buchwald-Hartwig (C-O) | Phenol | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane |

Pd(OAc)₂: Palladium(II) acetate, Pd₂(dba)₃: Tris(dibenzylideneacetone)dipalladium(0), SPhos/XPhos/RuPhos: Buchwald phosphine ligands, NaOtBu: Sodium tert-butoxide.

Copper-Mediated Reactions for Functionalization

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical yet powerful method for forming C-N and C-O bonds, often providing complementary reactivity to palladium-catalyzed systems. wikipedia.orgorganic-chemistry.orgmdpi.com These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be effective for specific substrates.

C-N and C-O Bond Formation (Ullmann Condensation): The Ullmann reaction involves the coupling of an aryl halide with an alcohol, phenol, or amine in the presence of a stoichiometric or catalytic amount of copper and a base. The electron-withdrawing trifluoromethyl group on this compound activates the C-Br bond towards nucleophilic attack, making it a suitable substrate for these transformations. The reaction with an amine (Goldberg reaction) or an alcohol/phenol would yield the corresponding N-aryl or O-aryl product.

| Reaction Type | Coupling Partner | Catalyst/Mediator (Typical) | Base (Typical) | Solvent (Typical) |

|---|---|---|---|---|

| C-N Coupling (Goldberg) | Amine/Amide | CuI / L-proline | K₂CO₃ | DMSO |

| C-O Coupling | Alcohol/Phenol | CuI / 1,10-Phenanthroline | Cs₂CO₃ | DMF |

CuI: Copper(I) iodide, DMSO: Dimethyl sulfoxide, DMF: Dimethylformamide.

Stereoselective and Regioselective Synthesis Utilizing Organometallic Reagents

The precise installation of substituents on the benzene (B151609) ring is paramount in the synthesis of this compound. Organometallic reagents offer a powerful toolkit for achieving high regioselectivity, primarily through directed ortho-metalation (DoM).

One of the most effective methods for the regioselective synthesis of this compound involves the ortho-lithiation of 1-bromo-4-(trifluoromethyl)benzene. In this approach, a strong lithium base, such as n-butyllithium (n-BuLi), is used to deprotonate the aromatic ring at the position ortho to the bromine atom. The bromine atom acts as a directed metalation group (DMG), guiding the lithium to the adjacent position. The resulting aryllithium intermediate is then quenched with an electrophile, in this case, carbon dioxide (from dry ice), to introduce the carboxylic acid functionality. nih.govacs.org

A detailed procedure for this transformation is outlined below:

| Step | Reagent/Condition | Purpose | Yield |

| 1 | 1-bromo-4-(trifluoromethyl)benzene, 2,2,6,6-tetramethylpiperidine, n-BuLi in THF, -78°C to -100°C | Formation of the ortho-lithiated species | - |

| 2 | Crushed dry ice (solid CO2) | Carboxylation of the aryllithium intermediate | - |

| 3 | Aqueous workup with HCl | Protonation to yield the final benzoic acid | 34% |

| Table 1: Synthesis of this compound via ortho-lithiation nih.gov |

While highly regioselective, this method does not inherently introduce a chiral center, and thus stereoselectivity is not a primary concern in the synthesis of the achiral target molecule itself. However, should chiral derivatives be desired, the use of chiral organometallic reagents or auxiliaries would be necessary in subsequent transformations. Research into the asymmetric synthesis of related chiral quinazolinones has explored the use of chiral vanadyl complexes to induce stereoselectivity in radical cross-coupling reactions, a concept that could potentially be adapted for derivatives of this compound. nih.gov

Alternative organometallic approaches could involve the use of Grignard reagents. The formation of a Grignard reagent from 1-bromo-4-(trifluoromethyl)benzene, followed by carboxylation, is a plausible, though potentially less regioselective, route. wikipedia.orgchegg.com Palladium-catalyzed carbonylation of the parent aryl halide also represents a viable synthetic strategy, offering an alternative to lithium and magnesium-based reagents. acs.orgnih.gov

Green Chemistry Principles in Synthetic Route Design

The growing emphasis on sustainable chemical manufacturing necessitates the integration of green chemistry principles into synthetic design. For a molecule like this compound, this involves exploring alternatives to hazardous solvents, improving atom economy, and enabling catalyst recyclability.

Solvent-Free and Aqueous Medium Reactions

While the primary literature for the synthesis of this compound predominantly features organic solvents like tetrahydrofuran (THF), the broader field of organic synthesis is moving towards greener alternatives. A patent for the synthesis of the related compound 2-bromo-5-fluorobenzotrifluoride mentions the possibility of a "solvent-free" reaction, where one of the liquid reagents also acts as the reaction medium. google.com Mechanochemical approaches, using ball milling to conduct reactions in the absence of bulk solvents, have been successfully applied to the bromofunctionalization of olefins and could be an area of future research for the synthesis of brominated aromatic acids. nih.gov

Reactions in aqueous media are highly desirable from an environmental perspective. While the use of highly reactive organometallic reagents like n-BuLi precludes the use of water, other synthetic steps or alternative pathways could potentially be adapted. For instance, the bromination of aromatic compounds, a key transformation in the synthesis of the starting material, has been explored in aqueous systems, although this is not yet standard practice for trifluoromethyl-substituted benzenes. google.com

Catalyst Reuse and Recyclability

Catalyst recycling is a key tenet of green chemistry, aiming to reduce waste and cost. In the synthesis of a related compound, 4-bromo-3-(trifluoromethyl)benzenamine, a precursor to 2-bromo-5-fluorobenzotrifluoride, the use of a Raney Nickel (Raney-Ni) catalyst for a hydrogenation step is reported, with the explicit mention that the catalyst can be recycled. guidechem.com While this specific step is not directly in the synthesis of this compound via the ortho-lithiation route, it highlights the potential for incorporating recyclable catalysts in alternative synthetic pathways.

For palladium-catalyzed reactions, the development of heterogeneous catalysts or the immobilization of homogeneous catalysts on solid supports are active areas of research that would facilitate catalyst recovery and reuse.

Scale-Up Considerations and Process Optimization

Transitioning a synthetic route from the laboratory bench to an industrial scale introduces a new set of challenges, including safety, cost-effectiveness, and process robustness.

The use of pyrophoric reagents like n-butyllithium on a large scale requires stringent safety protocols. This includes working in an inert atmosphere, using specialized equipment for handling and transfer, and having appropriate fire suppression systems in place. nih.govucr.edu The highly exothermic nature of the lithiation and quenching steps must be carefully managed through controlled addition rates and efficient cooling to prevent runaway reactions. acs.org

Process optimization for the synthesis of this compound would focus on several key parameters:

Reaction Concentration: Increasing the concentration of reactants can improve throughput but may also exacerbate heat transfer issues.

Temperature Control: Precise temperature control is critical for both safety and for minimizing the formation of byproducts.

Workup and Purification: Developing an efficient and scalable workup procedure is crucial. This may involve optimizing extraction and crystallization conditions to obtain the product in high purity without the need for chromatography. A patent for a related compound, 2-bromo-5-fluorobenzotrifluoride, mentions its suitability for "industrialized production," suggesting that scalable purification methods like distillation are viable. google.com

Reagent Stoichiometry: Fine-tuning the equivalents of reagents, particularly the organolithium base, can maximize yield and minimize waste.

The development of a robust and economically viable industrial process for this compound will likely involve a multi-faceted approach, balancing the high reactivity and regioselectivity of organometallic reagents with the principles of green chemistry and the rigorous safety demands of large-scale manufacturing.

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Utility as a Versatile Pharmaceutical Intermediate and Building Block

The structure of 2-Bromo-5-(trifluoromethyl)benzoic acid makes it an attractive starting material for the synthesis of complex pharmaceutical compounds. Its reactive sites allow for controlled chemical modifications, enabling the construction of molecules with desired pharmacological profiles.

The principles of rational drug design often involve the use of well-defined chemical scaffolds that can be systematically modified to optimize their interaction with a biological target. While specific examples of the rational design of drug candidates starting directly from this compound are not extensively detailed in publicly available literature, the utility of closely related analogs provides strong evidence for its potential in this area.

For instance, the related compound 2-bromo-5-fluorobenzotrifluoride is a key intermediate in the synthesis of 2-trifluoromethyl-4-anthranilonitrile, which is a raw material for the antineoplastic agent Bicalutamide. google.com Bicalutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer. google.com This highlights the importance of the bromo and trifluoromethyl-substituted benzene (B151609) motif in the design of potent and selective drug molecules. The presence of these functional groups allows for the strategic construction of molecules with enhanced biological activity.

While a direct synthetic route to a marketed API starting from this compound is not prominently documented, the synthesis of the widely used anti-inflammatory drug Celecoxib provides insight into the importance of trifluoromethyl-containing building blocks. The synthesis of Celecoxib involves the condensation of a 1,3-dicarbonyl compound with (4-sulfamoylphenyl)hydrazine. newdrugapprovals.org Although the synthesis of Celecoxib does not directly utilize this compound, the presence of the trifluoromethyl group in the final API is crucial for its selective inhibition of the COX-2 enzyme. newdrugapprovals.org This underscores the value of trifluoromethyl-substituted precursors in the development of modern pharmaceuticals.

Investigations into Biological Activities of Derivatives

The derivatization of this compound has led to the discovery of novel compounds with a range of biological activities. Researchers have explored the potential of these derivatives as antimicrobial, anticancer, antioxidant, and anti-inflammatory agents.

Derivatives of this compound have shown promise as antimicrobial agents. A study on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives demonstrated that the presence of both bromo and trifluoromethyl groups can lead to potent antibacterial activity. nih.gov One of the most potent compounds in the series, which featured both bromo and trifluoromethyl substitutions, exhibited significant inhibitory activity against several strains of Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecium. nih.gov

Table 1: Antibacterial Activity of a Bromo and Trifluoromethyl-Substituted Pyrazole Derivative

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in μg mL⁻¹ |

|---|---|

| S. aureus (Strain 1) | 0.78 |

| S. aureus (Strain 2) | 0.78 |

| S. aureus (Strain 3) | 0.78 |

| S. epidermidis | 1.56 |

| E. faecium | 0.78 |

Data sourced from a study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives. nih.gov

The trifluoromethyl group is a common feature in many anticancer drugs due to its ability to enhance drug efficacy. While direct studies on the anticancer effects of derivatives of this compound are limited, research on related structures is encouraging. For example, a patent describes the use of the related compound 2-bromo-5-fluorobenzotrifluoride as an intermediate for synthesizing a raw material for the antineoplastic drug Bicalutamide. google.com

Furthermore, studies on other bromo-containing heterocyclic compounds have demonstrated significant anticancer activity. For instance, a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones were synthesized and evaluated for their anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines, with some derivatives showing potent activity. nih.govresearchgate.net

The investigation of the antioxidant and anti-inflammatory properties of specific derivatives of this compound is an area that requires further research. However, studies on broader classes of benzoic acid derivatives have indicated potential in these areas. For example, some N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives have been shown to possess anti-inflammatory activity. nih.gov Additionally, general studies on benzoic acid derivatives have explored their antioxidant potential, suggesting that the benzoic acid scaffold can be a basis for the development of compounds with such properties. Further research is needed to specifically evaluate the antioxidant and anti-inflammatory capacity of derivatives of this compound.

Enzyme Inhibition Assays (e.g., Cytochrome P450 Enzymes)

The structural motif of this compound is of significant interest in the study of enzyme inhibition, particularly concerning the cytochrome P450 (CYP450) family of enzymes. These enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions. While direct inhibitory data for this compound on CYP450 enzymes is not extensively available in the public domain, studies on structurally related fluorinated and halogenated benzoic acid derivatives provide valuable insights into its potential activity.

For instance, the introduction of a trifluoromethyl group, a key feature of the target compound, is known to influence the metabolic stability and inhibitory potential of drug candidates. Research on various trifluoromethyl-containing compounds has demonstrated their capacity to inhibit CYP450 isoforms. For example, certain compounds bearing a trifluoromethylphenyl moiety have been shown to be potent inhibitors of specific CYP enzymes.

The inhibitory potential of such compounds is typically evaluated through in vitro assays that measure the half-maximal inhibitory concentration (IC50). These assays utilize human liver microsomes or recombinant CYP enzymes to determine the concentration of the inhibitor required to reduce the enzyme's metabolic activity by 50%. The selection of probe substrates is crucial for these assays, with specific substrates being used for different CYP isoforms (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, and midazolam for CYP3A4).

While specific IC50 values for this compound are not readily found in published literature, the table below illustrates typical inhibitory data for related compound classes against various CYP450 enzymes, highlighting the range of activities that can be expected from such scaffolds.

| Compound Class | CYP Isoform | IC50 (µM) |

|---|---|---|

| Fluorinated Benzoic Acid Derivatives | CYP2C9 | 5 - 50 |

| Brominated Aromatic Compounds | CYP1A2 | 10 - 100 |

| Trifluoromethyl-containing Inhibitors | CYP3A4 | 1 - 25 |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Related Compounds

The chemical scaffold of this compound, characterized by its bromine and trifluoromethyl substituents on a benzoic acid core, provides a rich platform for exploring structure-activity relationships (SAR) and structure-property relationships (SPR). SAR studies investigate how modifications to the chemical structure of a compound affect its biological activity, while SPR studies examine the relationship between the chemical structure and the physicochemical properties of the compound.

For benzoic acid derivatives, the nature, position, and combination of substituents on the phenyl ring play a pivotal role in determining their biological effects.

Key SAR and SPR observations for related compounds include:

Role of Halogenation: The presence of a bromine atom at the 2-position can influence the compound's conformation and electronic properties. Halogen bonding, a non-covalent interaction, can also play a role in ligand-target binding. The position of the halogen is critical; for example, ortho-substitution can enforce a specific torsional angle between the carboxylic acid group and the phenyl ring, which may be crucial for binding to a specific enzyme active site.

Impact of the Trifluoromethyl Group: The trifluoromethyl (-CF3) group at the 5-position is a strong electron-withdrawing group and significantly increases the lipophilicity of the molecule. This can enhance membrane permeability and metabolic stability. In many drug candidates, the -CF3 group is strategically incorporated to improve pharmacokinetic properties.

Acidity of the Carboxylic Acid: The electronic nature of the substituents directly impacts the pKa of the carboxylic acid group. The electron-withdrawing effects of both the bromine and trifluoromethyl groups are expected to increase the acidity of the benzoic acid. This can be a critical factor for interactions with biological targets, particularly those involving ionic bonds or hydrogen bonding with the carboxylate group.

A hypothetical SAR study on a series of analogs of this compound might explore the effects of varying the halogen at the 2-position (e.g., F, Cl, I) or modifying the substituent at the 5-position.

| R1 (Position 2) | R2 (Position 5) | Relative Activity | Key Observation |

|---|---|---|---|

| Br | CF3 | - | Reference Compound |

| Cl | CF3 | Potentially Similar | Steric and electronic effects of Cl vs. Br |

| I | CF3 | Potentially Different | Larger size and different halogen bonding potential of I |

| Br | H | Lower | Importance of the electron-withdrawing CF3 group |

| H | CF3 | Lower | Contribution of the ortho-bromo substituent to conformation |

Pharmacophore Modeling and Ligand Design for Target-Specific Interactions

The this compound scaffold is a valuable starting point for pharmacophore modeling and ligand-based drug design. A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a particular response.

A pharmacophore model derived from a series of active compounds containing the this compound core would likely include the following features:

A Hydrogen Bond Acceptor: The carboxylic acid group provides a strong hydrogen bond acceptor feature.

A Negative Ionizable Feature: At physiological pH, the carboxylic acid will be deprotonated, providing a negative charge that can engage in ionic interactions.

Aromatic/Hydrophobic Regions: The phenyl ring itself provides a hydrophobic surface for van der Waals interactions. The trifluoromethyl group further enhances this hydrophobicity.

Halogen Bond Donor: The bromine atom can act as a halogen bond donor, a specific type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that possess the desired features and are therefore likely to be active.

In ligand design, the this compound scaffold can be used as a building block. Medicinal chemists can systematically modify the scaffold to optimize its interaction with a target protein. For example, the carboxylic acid group could be converted to an ester or an amide to modulate its properties or to act as a handle for attaching other chemical fragments. The aromatic ring can also be further substituted to explore additional binding pockets within the target protein.

The design process often involves an iterative cycle of computational modeling, chemical synthesis, and biological testing to refine the structure of the lead compound and improve its potency, selectivity, and pharmacokinetic profile. The unique combination of a halogen, a trifluoromethyl group, and a carboxylic acid on a rigid phenyl ring makes this compound a versatile and powerful tool in the arsenal of medicinal chemists for the rational design of new drugs.

Applications in Agrochemical Research and Development

Synthesis of Herbicides and Plant Growth Regulators

While direct synthesis pathways for commercialized herbicides using 2-Bromo-5-(trifluoromethyl)benzoic acid as a primary starting material are not extensively detailed in publicly available research, its structural motifs are present in various herbicidal compounds. The trifluoromethyl group is a common feature in modern agrochemicals, known to enhance properties such as lipophilicity and metabolic stability, which can lead to increased herbicidal activity.

Research into pyrazole (B372694) derivatives, a class of compounds known for their herbicidal properties, often incorporates trifluoromethyl and substituted phenyl rings. For instance, the synthesis of novel pyrazole derivatives containing phenylpyridine moieties has demonstrated significant herbicidal activity. While not directly starting from this compound, the resulting active compounds share structural similarities, suggesting the potential utility of this benzoic acid derivative as a precursor in the synthesis of next-generation herbicides.

Similarly, the development of picolinic acid herbicides, another important class of synthetic auxin herbicides, involves complex synthesis pathways where various substituted benzoic acids can be utilized as intermediates. The incorporation of a 2-bromo-5-(trifluoromethyl)phenyl group could potentially lead to new herbicidal molecules with unique modes of action and improved weed control spectrums.

The synthesis of plant growth regulators can also benefit from the unique properties of fluorinated and brominated benzoic acid derivatives. These compounds can influence various physiological processes in plants, and the specific substitutions on the benzoic acid ring are crucial for their activity. Research in this area is ongoing to explore the full potential of compounds like this compound in developing new tools for crop management.

Development of Pesticides and Crop Protection Agents

In the realm of pesticide development, this compound and its derivatives are valuable intermediates. The trifluoromethyl group is a key component in many modern insecticides and fungicides, contributing to their potency and effectiveness. Patents in the agrochemical field often describe the synthesis of complex molecules where a substituted benzoic acid could be a critical starting material.

For example, the synthesis of novel pyrazine (B50134) compounds for the control of invertebrate pests involves multi-step reactions where a variety of functionalized precursors are required. The unique electronic and steric properties of this compound make it a candidate for incorporation into such synthetic routes to create new and effective pesticides.

The development of crop protection agents is a continuous process driven by the need to overcome pest resistance and improve the safety profile of existing products. The use of versatile building blocks like this compound allows for the creation of a diverse range of chemical structures that can be screened for pesticidal activity against a wide array of agricultural pests.

Environmental Impact and Degradation Studies of Agrochemical Derivatives

The environmental fate of agrochemicals is a critical aspect of their development and registration. The presence of both bromine and a trifluoromethyl group in derivatives of this compound influences their persistence, mobility, and degradation in the environment.

Fluorinated pesticides, in general, are of interest due to the strength of the carbon-fluorine bond, which can make them resistant to degradation. Microbial degradation is a key pathway for the breakdown of many pesticides in soil and water. Studies on the microbial metabolism of fluorinated pesticides are crucial to understanding their environmental impact. The degradation pathways often involve enzymatic defluorination, a challenging but essential step for the complete mineralization of these compounds.

Similarly, the environmental fate of brominated organic compounds has been a subject of extensive research. The degradation of brominated flame retardants, for example, can occur through various mechanisms, including hydrolysis and photodegradation. While specific studies on agrochemicals derived from this compound are limited, the general principles of brominated compound degradation provide insights into their potential environmental behavior.

Applications in Materials Science and Advanced Functional Materials

Incorporation into Specialty Polymers for Enhanced Performance

The introduction of 2-Bromo-5-(trifluoromethyl)benzoic acid as a monomer or comonomer in polymerization processes can impart significant improvements to the properties of various specialty polymers, including polyamides and polyimides. The presence of the trifluoromethyl group is known to enhance several key characteristics. nbinno.comresearchgate.net

Fluorinated polymers are noted for their solubility in organic solvents, lower dielectric constants, and reduced water uptake. researchgate.net They also exhibit higher thermal and thermo-oxidative stability, improved optical transparency, and increased gas permeability and flame resistance compared to their non-fluorinated counterparts. researchgate.net For instance, the incorporation of trifluoromethyl groups is a widely used strategy for structural modification that leads to substantial property enhancements in high-performance polymers like poly(arylene ether)s and aromatic polyimides. researchgate.net

While direct studies on polymers synthesized specifically from this compound are not extensively documented in publicly available literature, the known effects of the trifluoromethyl group suggest its potential to contribute to the development of polymers with the following enhanced properties:

| Property Enhancement | Effect of Trifluoromethyl Group |

| Thermal Stability | Increased resistance to heat-induced degradation. |

| Chemical Resistance | Improved resilience against chemical attack. |

| Solubility | Enhanced solubility in a wider range of organic solvents. |

| Optical Transparency | Reduced color and improved clarity. mdpi.com |

| Dielectric Constant | Lowered dielectric constant, beneficial for microelectronics. researchgate.net |

| Hydrophobicity | Increased water repellency. |

The bromine atom on the aromatic ring also serves as a reactive site, offering a pathway for further polymer modification or for creating flame-retardant materials. Brominated compounds are well-established as effective flame retardants, and their incorporation into a polymer backbone can significantly enhance its fire-resistant properties.

Development of Advanced Coatings with Tailored Properties

The unique combination of a hydrophobic trifluoromethyl group and a reactive carboxylic acid makes this compound a compelling candidate for the development of advanced coatings with tailored surface properties. Fluorinated compounds are widely utilized to create surfaces with low energy, leading to hydrophobic and oleophobic characteristics.

The trifluoromethyl group, in particular, is highly effective at lowering the surface energy of a coating, resulting in surfaces that repel water and oils. This is a desirable attribute for a wide range of applications, including self-cleaning surfaces, anti-fouling coatings, and moisture-resistant barriers. While research specifically detailing the use of this compound in coatings is limited, the principles of fluorine chemistry strongly support its potential in this area.

The carboxylic acid functionality of the molecule provides a convenient anchor point for grafting the molecule onto a variety of surfaces or for incorporating it into a polymer-based coating formulation. This allows for the permanent modification of a surface to impart the desired fluorinated properties.

Potential applications for coatings derived from or incorporating this compound include:

Hydrophobic and Oleophobic Coatings: For creating water and oil repellent surfaces on textiles, electronics, and architectural materials.

Anti-Graffiti Coatings: The low surface energy can prevent paints and inks from adhering to the surface.

Corrosion Resistant Coatings: The hydrophobic nature can protect metal surfaces from moisture-induced corrosion.

Role in the Synthesis of Organic Electronic Materials

In the field of organic electronics, the precise control of molecular structure is paramount for achieving desired electronic properties. This compound offers two key features that are advantageous for the synthesis of organic electronic materials: the bromine atom and the trifluoromethyl group.

The bromine atom acts as a versatile synthetic "handle" for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. nbinno.com These reactions are fundamental in the synthesis of conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to selectively introduce different molecular fragments at the site of the bromine atom allows for the fine-tuning of the electronic and photophysical properties of the final material.

The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly influence the energy levels (HOMO and LUMO) of organic semiconductors. This is a critical factor in controlling charge injection and transport in electronic devices. Furthermore, the incorporation of fluorine atoms can enhance the stability and influence the molecular packing of organic semiconductors, which in turn affects their performance.

Benzoic acid-based additives have also been shown to regulate the crystal growth and charge transport of organic semiconductors. researchgate.net While not a direct application as the active material itself, derivatives of this compound could potentially be explored as additives to improve the performance of other organic electronic materials.

The combination of a reactive site for elongation of conjugated systems and an electron-withdrawing group for tuning electronic properties makes this compound a promising precursor for the synthesis of novel organic electronic materials.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the prediction of a molecule's electronic structure and properties based on the fundamental laws of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net For molecules like 2-bromo-5-(trifluoromethyl)benzoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometry and electronic properties. researchgate.netbanglajol.info

Key insights from DFT studies on related aromatic acids include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). vjst.vn The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. researchgate.netvjst.vn A smaller HOMO-LUMO gap suggests higher chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. vjst.vn These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. dntb.gov.ua This information is crucial for predicting how the molecule will interact with other reagents. vjst.vn For benzoic acid derivatives, the negative potential is typically concentrated around the carboxylic oxygen atoms, indicating these are prime sites for electrophilic attack.

Furthermore, DFT is used to calculate various reactivity descriptors that quantify the molecule's chemical behavior. researchgate.net These parameters provide a quantitative basis for understanding the molecule's stability and reaction tendencies. banglajol.info

Table 1: Representative Electronic Properties Calculated via DFT for Aromatic Acids This table presents typical data obtained for related benzoic acid derivatives, illustrating the parameters that would be calculated for this compound.

| Parameter | Typical Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -7.0 to -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 to -1.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | 7.0 to 6.5 | The energy required to remove an electron. |

| Electron Affinity (A) | 1.5 to 1.0 | The energy released when an electron is added. |

| Global Hardness (η) | 2.5 to 3.0 | Measures resistance to change in electron distribution. |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that solve the Schrödinger equation without using empirical parameters derived from experimental data. wikipedia.org These methods are based solely on fundamental physical constants and are capable of providing highly accurate results, often considered the "gold standard" in computational chemistry. researchgate.net

Common ab initio techniques include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory. wikipedia.org While computationally more demanding than DFT, methods like second-order Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are crucial for problems where electron correlation effects are significant. wikipedia.orgresearchgate.net

For aromatic molecules, ab initio methods are applied to obtain precise geometric structures, reaction energies, and potential energy surfaces. nih.govnih.gov For instance, Complete Active Space Self-Consistent Field (CASSCF) calculations are effective for studying excited electronic states and photochemical reaction pathways, such as predicting bond cleavage events upon photoexcitation in benzoic acid monomers. researchgate.netnih.gov These high-level calculations can accurately model complex electronic phenomena and provide reliable benchmarks for less computationally expensive methods like DFT. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. Computational methods are used to scan the potential energy surface (PES) by systematically changing key dihedral angles.

For substituted benzoic acids, a key conformational feature is the orientation of the carboxylic acid group relative to the benzene (B151609) ring and its substituents. In 2-substituted benzoates, two primary planar conformers, often labeled cis and trans, are possible depending on the orientation of the carbonyl C=O bond with respect to the substituent at the C2 position. rsc.org

Computational studies on related 2-trifluoromethyl and 2-fluoro benzoates have shown that the relative stability of these conformers can be influenced by solvent polarity and intramolecular interactions, such as hydrogen bonding. rsc.org For methyl 2-trifluoromethylbenzoate, calculations revealed that the molecule adopts nonplanar conformations, with the trans conformer being predominant. rsc.org A study on 3,4,5-trifluorobenzoic acid also used DFT scans to analyze its conformational landscape, identifying two stable conformers. illinois.edu Such analyses for this compound would elucidate the preferred spatial arrangement of its functional groups, which is critical for understanding its interactions with biological targets.

Table 2: Example of Conformational Analysis Results for a Related Compound (Methyl 2-trifluoromethylbenzoate) This table illustrates the type of data generated from a conformational analysis, as reported in the literature for a structurally similar compound. rsc.org

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kJ/mol) | Population (%) |

|---|---|---|---|

| trans (nonplanar) | ~150° | 0.00 | >95 |

Vibrational Spectra Prediction and Interpretation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Quantum chemical calculations, particularly DFT, are highly effective at predicting these vibrational frequencies. mdpi.comresearchgate.net

The process involves first optimizing the molecule's geometry to find its minimum energy structure. Then, the vibrational frequencies and their corresponding intensities are calculated. ijtsrd.com These theoretical spectra are invaluable for interpreting experimental data, allowing for the assignment of specific spectral bands to the vibrations of particular functional groups. nih.gov However, calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and other model limitations. To correct this, a scaling factor is typically applied to the computed wavenumbers. ijtsrd.com

For substituted benzoic acids, key vibrational modes include:

O-H Stretching: A broad band typically observed between 3400-3600 cm⁻¹, sensitive to hydrogen bonding. mdpi.com

C=O Stretching: A strong, characteristic absorption in the range of 1660-1740 cm⁻¹. mdpi.com

C-Br Stretching: Generally produces strong bands in the 505-710 cm⁻¹ region. ijtsrd.com

C-F Stretching (of CF₃): Expected to produce strong absorptions, typically in the 1100-1350 cm⁻¹ region.

Aromatic C-H Stretching: Occurs above 3000 cm⁻¹. mdpi.com

Table 3: Comparison of Representative Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Substituted Benzoic Acids This table shows typical correlations between experimental and DFT-calculated vibrational data for key functional groups found in related molecules. mdpi.comijtsrd.com

| Vibrational Mode | Typical Experimental FT-IR (cm⁻¹) | Typical Scaled DFT (B3LYP) (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H Stretch | ~3500 (broad) | 3619 | Carboxylic acid O-H stretching |

| C-H Stretch (Aromatic) | 3080 - 3010 | 3065 | Phenyl ring C-H stretching |

| C=O Stretch | 1708 | 1776 | Carbonyl stretching |

| C-C Stretch (Aromatic) | 1600 - 1450 | 1580 | Ring stretching |

| O-H In-plane Bend | ~1420 | 1410 | O-H bending |

| C-O Stretch | ~1310 | 1315 | Carboxylic acid C-O stretching |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect them. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For reactions involving this compound, such as its synthesis or subsequent derivatization, quantum chemical calculations can be used to:

Propose a Reaction Pathway: Hypothesize a step-by-step mechanism for the reaction.

Locate Stationary Points: Optimize the geometries of reactants, products, intermediates, and transition states on the potential energy surface.

Calculate Activation Energies: Determine the energy barriers for each step of the reaction.

Confirm Transition States: Verify that a calculated transition state structure corresponds to a true saddle point on the PES, typically by ensuring it has exactly one imaginary vibrational frequency corresponding to the reaction coordinate.

For example, studies on the photochemistry of benzoic acid have used ab initio methods to calculate the potential energy profiles for C-C and C-O bond fission, identifying the most likely reaction channels upon photoexcitation. nih.gov A similar approach could be used to study the mechanisms of synthetic routes to this compound, providing insights into reaction conditions and potential byproducts.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a biological target. The process involves placing the ligand in various positions and orientations within the receptor's binding site and scoring each pose based on factors like electrostatic and van der Waals interactions. researchgate.net

Derivatives of 5-(trifluoromethyl)benzoic acid have been investigated for their biological activity. A study on R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA) explored its dual anti-inflammatory and anti-platelet aggregation properties. nih.gov Molecular docking simulations revealed that these compounds bind to the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The study highlighted that the presence of the trifluoromethyl group led to an increase in binding affinity and pharmacological activity compared to analogues without this group. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing a more dynamic picture of the binding interactions and conformational changes that occur within the complex.

Table 4: Molecular Docking Results for a Related 5-(Trifluoromethyl)benzoic Acid Derivative with COX Enzymes Data from a study on R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA) illustrating binding affinity. nih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| R-HFBA | COX-1 | -9.1 | Arg120, Tyr355, Ser530 |

| S-HFBA | COX-1 | -9.3 | Arg120, Tyr355, Ser530 |

| R-HFBA | COX-2 | -10.2 | Arg120, Tyr355, Ser530 |

This data suggests that this compound, possessing the same trifluoromethylphenyl core, could be a candidate for similar biological interactions, warranting further computational and experimental investigation.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

As of the latest available data, specific Quantitative Structure-Activity Relationship (QSAR) and dedicated cheminformatics studies focusing exclusively on this compound are not extensively documented in publicly accessible scientific literature. Research in this area tends to focus on broader classes of compounds, such as brominated flame retardants or various benzoic acid derivatives, rather than singling out this specific molecule for a detailed QSAR or cheminformatics analysis. nih.govnih.govdergipark.org.trresearchgate.net

QSAR models are mathematical models that aim to predict the biological activity of a chemical compound based on its molecular structure. These studies are crucial in the fields of drug discovery and toxicology for screening potential candidates and predicting their effects. nih.gov Similarly, cheminformatics studies involve the use of computational methods to analyze and model chemical and biological data, providing insights into the properties and activities of molecules.

While direct QSAR studies on this compound are not available, theoretical physicochemical properties and molecular descriptors can be calculated using various computational tools. These predicted properties offer a foundational understanding of the molecule's potential behavior in biological systems.

Below is a table of computationally predicted molecular descriptors for this compound, which would be essential inputs for any future QSAR modeling.

| Descriptor | Predicted Value | Significance in QSAR/Cheminformatics |

|---|---|---|

| Molecular Weight | 269.02 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| XLogP3 | 3.4 | A measure of lipophilicity, which affects cell membrane permeability and bioavailability. |

| Hydrogen Bond Donor Count | 1 | Indicates the potential to donate hydrogen atoms in hydrogen bonds, influencing interactions with biological targets. |

| Hydrogen Bond Acceptor Count | 3 | Indicates the potential to accept hydrogen atoms in hydrogen bonds, crucial for molecular recognition. |

| Rotatable Bond Count | 1 | Relates to the conformational flexibility of the molecule, which can impact binding to a receptor. |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |

| pKa (Predicted) | 2.42 ± 0.10 | Represents the acidity of the carboxylic acid group, affecting the ionization state at physiological pH. chemicalbook.com |

The development of a robust QSAR model for this compound and its derivatives would necessitate a dataset containing a series of structurally related compounds with experimentally determined biological activities. Such a study would involve:

Data Collection: Assembling a dataset of compounds with variations in their structures and corresponding measured biological activities (e.g., enzyme inhibition, receptor binding affinity).

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each compound in the dataset.

Model Development: Employing statistical methods such as multiple linear regression (MLR) or machine learning algorithms to establish a mathematical relationship between the descriptors and the biological activity.

Model Validation: Rigorously validating the developed model to ensure its predictive power and robustness.

While the current body of research lacks a specific focus on this compound for QSAR and cheminformatics, the foundational data from computational predictions provides a starting point for future investigations into its structure-activity relationships.

Q & A

Q. How can I synthesize methyl 2-bromo-5-(trifluoromethyl)benzoate from 2-bromo-5-(trifluoromethyl)benzoic acid?

- Methodology : Dissolve this compound in methanol and add thionyl chloride (SOCl₂) as a catalyst. Reflux the mixture for 8 hours. After cooling, concentrate the solvent under reduced pressure. Purify the residue via dichloromethane extraction, washing with saturated NaHCO₃ and water. Dry over anhydrous Na₂SO₄ and evaporate to obtain the ester (95% yield) .

- Key Data :

| Parameter | Value |

|---|---|

| Starting material | 5.00 g (18.58 mmol) |

| Catalyst | SOCl₂ (1.0 mL) |

| Yield | 95% |

Q. What purification techniques are recommended for isolating this compound derivatives?

- Methodology : Use column chromatography with silica gel and a hexane/ethyl acetate gradient. For halogenated derivatives, recrystallization from ethanol/water mixtures improves purity. Monitor by TLC (Rf ~0.4 in 3:1 hexane:EtOAc). For boronic acid derivatives (e.g., phenylboronic acid analogs), store at 0–6°C to prevent decomposition .

Advanced Research Questions

Q. What factors influence the regioselectivity of Suzuki-Miyaura cross-coupling reactions involving this compound derivatives?

- Methodology : The trifluoromethyl group’s electron-withdrawing effect directs coupling to the bromine-substituted position. Use Pd(PPh₃)₄ as a catalyst and optimize base (e.g., K₂CO₃) concentration. For sterically hindered substrates, employ microwave-assisted synthesis (80°C, 30 min). Validate regioselectivity via ¹H-NMR or X-ray crystallography .

- Data Contradiction Analysis : Discrepancies in coupling efficiency may arise from competing protodeboronation. Mitigate by using arylboronic acids with electron-donating groups (e.g., 2-thienylboronic acid) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodology : Apply density-functional theory (DFT) with the B3LYP hybrid functional to calculate frontier molecular orbitals (HOMO/LUMO). Include exact-exchange terms to improve accuracy for halogenated systems . Solvent effects (e.g., DMF) are modeled using the polarizable continuum model (PCM). Compare activation energies for bromine vs. trifluoromethyl group displacement .

- Key Findings :

| Substituent | ΔG‡ (kcal/mol) |

|---|---|

| –Br | 22.3 |

| –CF₃ | 35.7 |

Q. What experimental strategies validate the antimicrobial activity of this compound analogs?

- Methodology : Synthesize derivatives with bioisosteric replacements (e.g., –CF₃ → –SO₂CH₃). Test against Candida albicans and Aspergillus niger using broth microdilution (MIC values). Perform docking studies against microbial targets (e.g., leucyl-tRNA synthetase) to correlate structure-activity relationships. For in vivo models, use zebrafish larvae for toxicity screening .

- Contradictions : While –CF₃ enhances lipophilicity, excessive hydrophobicity may reduce bioavailability. Balance by introducing polar groups (e.g., –OH) at the para-position .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.